molecular formula C21H28O2 B14795850 (10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one

(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one

Cat. No.: B14795850
M. Wt: 312.4 g/mol
InChI Key: VRRHHTISESGZFN-TYKSMWHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

16-Dehydroprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can convert 16-Dehydroprogesterone into other steroidal compounds by adding hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common reagents used in these reactions include hydrogen, hemin, and pyruvate . Major products formed from these reactions include 16 alpha-hydroxyprogesterone and other hydroxylated derivatives .

Comparison with Similar Compounds

16-Dehydroprogesterone is similar to other steroidal compounds such as:

What sets 16-Dehydroprogesterone apart is its unique double bond between the 16th and 17th carbon atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16?,18?,19?,20-,21+/m0/s1

InChI Key

VRRHHTISESGZFN-TYKSMWHLSA-N

Isomeric SMILES

CC(=O)C1=CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.